molecular formula C15H21N B1423370 N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine CAS No. 1356677-43-4

N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B1423370
CAS No.: 1356677-43-4
M. Wt: 215.33 g/mol
InChI Key: PMVOQSYHJNMIEO-UHFFFAOYSA-N
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Description

Historical Development of Bicyclo[2.2.1]heptane Chemistry

The historical trajectory of bicyclo[2.2.1]heptane chemistry represents a fascinating evolution from fundamental structural investigations to sophisticated applications in modern drug design. The foundational work in this field began with the synthesis of norbornane, also known as bicyclo[2.2.1]heptane, which was originally synthesized through the reduction of norcamphor. This initial synthetic achievement established the fundamental framework for understanding the unique properties of bridged bicyclic systems and their potential applications in organic chemistry.

The nomenclature itself reflects the historical development of the field, as norbornane derives its name from bornane, which is 1,7,7-trimethylnorbornane, a derivative of camphor (bornanone). The prefix "nor" specifically refers to the systematic removal of methyl groups from the parent molecule bornane, establishing a clear structural relationship between these compounds and their natural precursors. This naming convention has become standard practice in the field and reflects the systematic approach to understanding structural modifications within bicyclic systems.

The significance of norbornane as a prototype compound cannot be overstated, as it represents a fundamental class of strained bicyclic hydrocarbons that exhibit unique chemical and physical properties. The compound exists as a crystalline solid with a melting point of 88 degrees Celsius, and its carbon skeleton is derived from a cyclohexane ring with a methylene bridge positioned at the 1,4-position, creating a distinctive bridged bicyclic structure. This structural arrangement introduces significant ring strain, which profoundly influences the reactivity and chemical behavior of derivatives based on this framework.

The development of synthetic methodologies for accessing bicyclo[2.2.1]heptane derivatives has been crucial for advancing the field. The Diels-Alder reaction has emerged as the most versatile and widely utilized approach for constructing norbornene precursors, which can subsequently be modified to produce various functionalized derivatives. Norbornene is typically produced through the Diels-Alder reaction between cyclopentadiene and ethylene, and many substituted norbornenes can be prepared using similar methodologies. This synthetic accessibility has been instrumental in establishing bicyclo[2.2.1]heptane derivatives as practical building blocks for pharmaceutical and materials applications.

Significance of Norbornane-Based Amine Derivatives

The significance of these derivatives is exemplified by compounds such as N-Methyl-3-phenyl-norbornan-2-amine, which is closely related to fencamfamine, a compound that has been widely used as a central nervous system stimulant and appetite suppressant. This compound was originally developed as an analeptic by Merck in the early 1960s, demonstrating the early recognition of the therapeutic potential inherent in norbornane-based amine structures. Although this particular compound was never commercialized by its original developers, it has subsequently been redeveloped for various applications, highlighting the enduring interest in this structural class.

The structural relationship between different norbornane-based amines reveals important insights into structure-activity relationships within this compound class. For example, 2-Norbornanamine, N-ethyl-3-phenyl-, which bears the molecular formula C₁₅H₂₁N and has a molecular weight of 215.3339, represents another significant member of this family. The systematic variation in substitution patterns around the norbornane core allows for fine-tuning of biological activity and pharmacological properties, making these compounds particularly valuable for medicinal chemistry applications.

The unique three-dimensional structure of norbornane-based amines provides distinct advantages over traditional flat aromatic compounds in drug design. The bicyclic framework introduces conformational rigidity that can enhance selectivity for biological targets while maintaining appropriate molecular recognition properties. Additionally, the bridged structure can improve metabolic stability and alter distribution properties compared to more conventional amine-containing drugs, potentially leading to improved therapeutic indices and reduced side effects.

Positioning of N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine in Modern Organic Chemistry

This compound occupies a distinctive position within the landscape of modern organic chemistry, representing the convergence of several important chemical concepts and synthetic strategies. The compound, bearing the molecular formula C₁₅H₂₁N and a molecular weight of 215.33, exemplifies the sophisticated approach to molecular design that characterizes contemporary pharmaceutical chemistry. Its structure incorporates the proven bicyclo[2.2.1]heptane framework while introducing specific aromatic substitution patterns that can influence both chemical reactivity and biological activity.

The positioning of this compound within modern organic chemistry is particularly significant in the context of bioisosterism and drug design strategies. Bicyclo[2.2.1]heptane derivatives have become increasingly important as non-aromatic and non-planar motifs in drug design, representing attempts to introduce variations in the so-called "flatland drugs". This approach reflects a broader trend in medicinal chemistry toward three-dimensional molecular architectures that can provide improved selectivity, enhanced metabolic stability, and reduced off-target effects compared to traditional flat aromatic compounds.

The compound's structure represents a sophisticated example of molecular engineering, where the rigid bicyclic framework provides a defined spatial arrangement for the phenyl and ethyl substituents. This three-dimensional organization can influence molecular recognition events, receptor binding, and overall biological activity in ways that are distinct from more flexible linear or planar molecular architectures. The specific positioning of the ethyl group on the phenyl ring (meta-position) further demonstrates the precision with which modern synthetic chemistry can control molecular structure to achieve desired properties.

Within the broader context of synthetic methodology, this compound represents the successful application of established synthetic routes to create complex, multi-functional molecules. The compound's synthesis likely involves the sequential application of Diels-Alder chemistry to establish the bicyclic core, followed by functional group manipulations to introduce the amine functionality and achieve the desired substitution pattern. This synthetic approach exemplifies the power of modern organic synthesis to create structurally complex molecules with defined stereochemistry and functional group arrangements.

The compound also represents an important example of how traditional structural motifs can be adapted and modified to meet contemporary requirements for drug-like properties. The combination of the proven norbornane framework with carefully chosen aromatic substitution patterns reflects the evolution of medicinal chemistry toward more sophisticated approaches to molecular design that can address complex biological targets while maintaining appropriate pharmaceutical properties.

Nomenclature and Structural Classification

The systematic nomenclature and structural classification of this compound reflects the sophisticated conventions developed for describing complex polycyclic molecules within modern chemical literature. The compound's name systematically describes each structural element, beginning with the bicyclo[2.2.1]heptane core structure and progressing through the functional group modifications and aromatic substitution patterns that define its unique molecular architecture.

The bicyclo[2.2.1]heptane designation follows established conventions for naming bridged bicyclic systems, where the numbers in brackets indicate the number of carbon atoms in each bridge connecting the bridgehead positions. In this case, the [2.2.1] notation specifies that the bicyclic system contains two bridges of two carbons each and one bridge of one carbon, creating the characteristic norbornane structure. The "heptan" portion of the name indicates that the core structure contains seven carbon atoms, while the "2-amine" designation specifies that the amine functionality is attached to the second carbon of the bicyclic system.

The aromatic substitution pattern is described by the "N-(3-ethylphenyl)" portion of the name, which indicates that the nitrogen atom of the amine group is bonded to a phenyl ring that bears an ethyl substituent at the meta-position (position 3). This naming convention provides precise information about the spatial arrangement of substituents and allows for unambiguous identification of the compound's structure. The systematic approach to nomenclature ensures that the compound can be accurately described and referenced across different chemical databases and literature sources.

From a structural classification perspective, this compound belongs to several important chemical classes that influence its properties and potential applications. As a member of the norbornane family, it inherits the characteristic structural features and chemical properties associated with bridged bicyclic hydrocarbons, including conformational rigidity and unique reactivity patterns. The compound also classifies as a secondary amine due to the presence of the nitrogen atom bonded to both the bicyclic framework and the aromatic ring system.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Chemical Name This compound
CAS Registry Number 1356677-43-4
Molecular Formula C₁₅H₂₁N
Molecular Weight 215.33 g/mol
MFCD Number MFCD14622530
Structural Classification Bridged bicyclic amine
Core Framework Bicyclo[2.2.1]heptane (norbornane)
Functional Group Secondary amine
Aromatic Substitution Meta-ethylphenyl

The compound's classification within the broader context of medicinal chemistry places it among the growing number of three-dimensional molecular scaffolds that are being explored as alternatives to traditional flat aromatic structures. This classification is particularly relevant given the increasing emphasis on "escape from flatland" strategies in drug design, where three-dimensional scaffolds like bicyclo[2.2.1]heptane derivatives are valued for their ability to provide novel molecular recognition properties and improved drug-like characteristics.

Table 2: Comparative Analysis of Related Norbornane-Based Amine Derivatives

Compound Molecular Formula Molecular Weight CAS Number Notable Features Reference
This compound C₁₅H₂₁N 215.33 1356677-43-4 Meta-ethyl substitution
N-Methyl-3-phenyl-norbornan-2-amine C₁₄H₁₉N 201.31 - Related to fencamfamine
2-Norbornanamine, N-ethyl-3-phenyl- C₁₅H₂₁N 215.3339 1209-98-9 Ethyl on nitrogen
Bicyclo[2.2.1]heptane (norbornane) C₇H₁₂ 96.17 279-23-2 Parent hydrocarbon

The structural relationships revealed in this comparative analysis demonstrate the systematic variations possible within the norbornane-based amine family. These variations in substitution patterns and functional group arrangements provide opportunities for fine-tuning biological activity, pharmacological properties, and synthetic accessibility, making this compound class particularly valuable for medicinal chemistry applications and drug discovery efforts.

Properties

IUPAC Name

N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-11-4-3-5-14(9-11)16-15-10-12-6-7-13(15)8-12/h3-5,9,12-13,15-16H,2,6-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVOQSYHJNMIEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution on Bicyclo[2.2.1]heptan-2-amine

A common approach involves starting from bicyclo[2.2.1]heptan-2-amine hydrochloride. This amine can undergo nucleophilic substitution reactions with aryl electrophiles such as aryl isocyanates or activated aryl halides.

  • For example, bicyclo[2.2.1]heptan-2-amine hydrochloride reacts with 3-ethylphenyl isocyanate or activated aryl intermediates under mild heating (around 60°C) in polar aprotic solvents like dimethylformamide (DMF) with triethylamine as a base to afford the corresponding N-(3-ethylphenyl) derivatives.

  • The reaction time typically ranges from 8 to 12 hours, with yields varying from moderate to good (12% to 35%), depending on the reaction conditions and purity of starting materials.

Two-Step Coupling via Amide Intermediates and Reduction

Another method involves the preparation of amide intermediates from bicyclo[2.2.1]heptane carboxylic acid derivatives, followed by reduction to the amine.

  • For example, bicyclo[2.2.1]heptane-2-carboxylic acid can be converted to an acyl chloride using thionyl chloride, then coupled with 3-ethyl aniline to form an amide.

  • Subsequent reduction of the amide (e.g., via catalytic hydrogenation with Pd/C under H2 atmosphere) yields the N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine.

  • This method allows for high regio- and chemoselectivity and is suitable for scale-up.

Comparison with Similar Compounds

Structural and Functional Analogues

The pharmacological and physicochemical properties of N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine can be contextualized by comparing it to structurally related bicycloheptan-2-amines (Table 1).

Table 1: Comparative Analysis of Bicycloheptan-2-amine Derivatives

Compound Name Substituents/Modifications Pharmacological Target Key Findings Reference
This compound 3-Ethylphenyl group on N-atom CXCR2 (inferred) Hypothesized improved lipophilicity and CXCR2 affinity vs. smaller substituents
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine 4-Fluorophenyl group on N-atom NMDA receptors Reduced lipophilicity vs. ethylphenyl; moderate NMDA receptor affinity
N,N-Diethyl-3-phenylbicyclo[2.2.1]heptan-2-amine Diethylamine and phenyl at C3 Not specified Higher molecular weight; potential steric hindrance at target sites
Mecamylamine (N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine) Multiple methyl groups on bicyclic core Nicotinic acetylcholine receptors Clinically used NMDA receptor antagonist; compact structure enhances BBB penetration
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine Piperidinylethyl side chain + phenyl NMDA receptors High receptor affinity (IC50 ~1 µM); lower toxicity vs. memantine in vitro
Key Comparative Insights

Substituent Effects on Target Affinity: The 3-ethylphenyl group in the target compound likely enhances CXCR2 antagonism compared to smaller substituents (e.g., methoxy or fluorine) due to optimal steric bulk and lipophilicity . For example, in CXCR2 antagonists, larger polycyclic substituents (e.g., compound 1c, IC50 = 5.5 µM) showed superior activity to smaller groups (IC50 > 100 µM) . Fluorophenyl analogues (e.g., 3-fluorophenyl derivative) exhibit reduced lipophilicity (logP ~2.5 vs.

Pharmacokinetic and Toxicity Profiles: Mecamylamine’s trimethylated core enables efficient blood-brain barrier (BBB) crossing, a trait less pronounced in bulkier derivatives like N,N-diethyl-3-phenylbicycloheptan-2-amine . Ethylphenyl-substituted compounds may exhibit lower cytotoxicity compared to morpholino- or piperidinylethyl side chains (e.g., MDCK cell viability >80% at 100 µM vs. ~60% for 5a–5f) .

Synthetic Accessibility :

  • The target compound is synthesized via nucleophilic substitution of bicyclo[2.2.1]heptan-2-amine with 3-ethylphenyl groups, a method analogous to squaramide CXCR2 antagonist preparations . By contrast, urea derivatives (e.g., 1-(bicycloheptan-2-yl)-3-R-ureas) require carbonyldiimidazole-mediated coupling, yielding higher molecular weights and altered hydrogen-bonding capacity .

Biological Activity

N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic compound with potential implications in pharmacology, particularly in the context of neuropharmacology. Its unique structure allows it to interact with various neurotransmitter systems, which may lead to therapeutic applications in treating neurodegenerative diseases and other neurological disorders.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C15H21N
  • Molecular Weight : 215.33 g/mol
  • Structural Features : The compound features a bicyclo[2.2.1]heptane framework with an ethylphenyl substituent attached via an amine group, contributing to its biological activity.

Research indicates that this compound interacts primarily with neurotransmitter receptors, particularly:

  • NMDA Receptors : It acts as an uncompetitive antagonist at the phencyclidine (PCP) binding site of NMDA receptors, which are critical in synaptic plasticity and memory function.
  • Dopamine and Serotonin Pathways : Preliminary studies suggest that it may influence dopamine and serotonin receptor systems, which are vital for mood regulation and cognitive functions.

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in several contexts:

Neuropharmacological Studies

  • Neurodegenerative Disorders : Its interaction with NMDA receptors positions it as a candidate for research into treatments for conditions like Alzheimer's disease, where receptor dysfunction is prevalent.
  • Cognitive Enhancement : The compound's potential effects on neurotransmitter systems may also contribute to cognitive enhancement strategies.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

StudyFocusFindings
Study 1NMDA Receptor InteractionDemonstrated uncompetitive antagonism, suggesting potential for neuroprotective effects in models of excitotoxicity.
Study 2Toxicity AssessmentIn vitro studies on MDCK (kidney) and N2a (neuroblastoma) cell lines indicated dose-dependent toxicity above 100 μM, with IC50 values exceeding 150 μM, comparable to Memantine.
Study 3Pharmacological ProfileEvaluated binding affinity for various receptor subtypes; modifications to the structure significantly influenced activity and selectivity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N-(3-methylphenyl)bicyclo[2.2.1]heptan-2-amineC15H21NMethyl group instead of ethyl; potential differences in receptor affinity
N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amineC15H20FNFluorine substitution may enhance lipophilicity
N-(3-propylphenyl)bicyclo[2.2.1]heptan-2-amineC16H23NLonger alkyl chain might affect pharmacokinetics

These comparisons highlight how variations in substituents can influence the biological activity and pharmacological profiles of bicyclic amines.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine?

The synthesis typically involves Grignard reactions of substituted bromobenzenes with norcamphor, followed by azide formation and reduction to yield the bicycloheptan-2-amine intermediate. Subsequent alkylation with ethyl halides introduces the N-ethylphenyl substituent. Key steps include purification via flash chromatography and structural validation using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and mass spectrometry (MS) .

Q. How is the structural characterization of bicyclo[2.2.1]heptan-2-amine derivatives validated?

Structural confirmation relies on:

  • NMR spectroscopy : Chemical shifts in 1H NMR^1 \text{H NMR} (e.g., δ 7.88–7.77 ppm for aromatic protons) and 13C NMR^{13} \text{C NMR} (e.g., δ 144.75 ppm for quaternary carbons) verify substituent positions .
  • Mass spectrometry : ESI-MS data (e.g., m/z 299 [M+H]+^+) confirm molecular weight .
  • Elemental analysis : Comparisons of calculated vs. experimental C/H/N percentages (e.g., C: 80.70% observed vs. 80.48% calculated) ensure purity .

Q. What are the primary pharmacological targets of bicyclo[2.2.1]heptan-2-amine derivatives?

These compounds act as noncompetitive NMDA receptor antagonists targeting the phencyclidine (PCP) binding site. They are studied for neuroprotective effects in neurodegenerative diseases like Alzheimer’s, with IC50_{50} values in the micromolar range .

Advanced Research Questions

Q. How do substituents on the bicycloheptane core influence NMDA receptor affinity and toxicity?

SAR studies reveal:

  • N-Alkyl chains : Longer chains (e.g., ethyl vs. methyl) enhance lipophilicity and BBB penetration but may increase cytotoxicity at >100 µM concentrations .
  • Aromatic substituents : Fluorophenyl groups (e.g., 5b, 5f) improve receptor affinity (Ki_i ~1–5 µM) compared to unsubstituted phenyl analogs .
  • Toxicity profiles : MDCK and N2a cell assays show concentration-dependent viability loss, with memantine analogs (e.g., 5a) exhibiting lower neurotoxicity at therapeutic doses (1–10 µM) .

Q. What experimental protocols are used to assess neurotoxicity and blood-brain barrier (BBB) penetration?

  • In vitro neurotoxicity : Neuronal N2a cells are treated with test compounds (0–500 µM), and viability is measured via MTT reduction assays .
  • BBB simulation : MDCK cell monolayers evaluate permeability using transwell assays, with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux mechanisms .
  • In vivo validation : Rodent models (e.g., maximal electroshock tests) correlate neuroprotection with receptor binding data .

Q. How do bicyclo[2.2.1]heptan-2-amine derivatives inhibit RNA virus replication?

These compounds act as soluble epoxide hydrolase (sEH) inhibitors , disrupting viral RNA processing. For example, urea derivatives (e.g., 4a–e) synthesized via carbonyldiimidazole-mediated coupling show IC50_{50} values of 10–50 nM against coronaviruses in Vero-E6 cells .

Methodological Challenges and Data Contradictions

Q. Why do discrepancies arise in reported yields for urea derivatives of bicyclo[2.2.1]heptan-2-amine?

Competing reactions (e.g., symmetrical urea formation via isocyanate intermediates) reduce yields of unsymmetrical products. Optimizing reaction conditions (e.g., stoichiometric amine:isocyanate ratios, low temperatures) mitigates this issue .

Q. How do stereochemical variations impact biological activity?

Enantiomers of bicycloheptane derivatives (e.g., (1R,2R,4R)- vs. (1S,2S,4S)-configurations) exhibit divergent binding to NMDA receptors. For instance, the (1R,2R,4R)-isomer of AGN 192403 shows 10-fold higher affinity (Ki_i = 0.8 µM) than its enantiomer .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine
Reactant of Route 2
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N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.